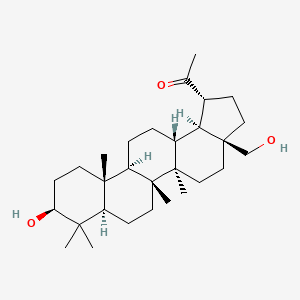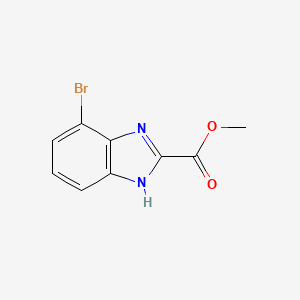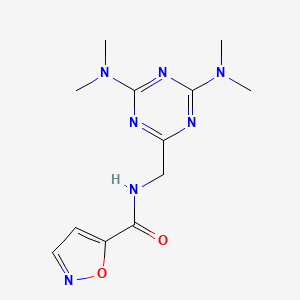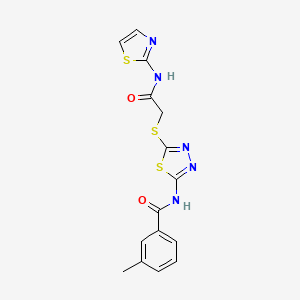![molecular formula C29H36N4O2 B2863189 1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 942864-16-6](/img/structure/B2863189.png)
1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H36N4O2 and its molecular weight is 472.633. The purity is usually 95%.
BenchChem offers high-quality 1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PARP Inhibitors for Cancer Therapy
A significant application of phenyl-substituted benzimidazole carboxamide derivatives is in the development of potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as A-966492. This compound exhibits remarkable potency against PARP-1 enzymes and shows promising oral bioavailability, blood-brain barrier penetration, and in vivo efficacy in cancer models. It underscores the potential of such compounds in enhancing therapeutic options for cancer treatment, especially in combination with other anticancer agents (Penning et al., 2010).
Synthesis of Heterocyclic Compounds
Another area of research involves the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, showcasing the versatility of these compounds in generating structurally diverse heterocyclic frameworks. These syntheses contribute to the expansion of available heterocyclic compounds, which are crucial scaffolds in drug development (Katritzky et al., 2000).
Novel Bicyclic Systems and Biological Activity Prediction
The creation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems and the prediction of their biological activities represent another facet of research. These efforts involve the one-pot condensation of specific carboxylic acids, showcasing innovative synthetic routes to novel compounds with predicted biological activities, which are vital for the discovery of new therapeutic agents (Kharchenko et al., 2008).
Development of Non-Peptidic αvβ6 Integrin Antagonists
The diastereoselective synthesis of non-peptidic αvβ6 integrin antagonists, potential therapeutic agents for Idiopathic Pulmonary Fibrosis, highlights the importance of such compounds in addressing fibrotic diseases. This research underlines the compound's role in developing treatments for diseases with limited therapeutic options (Anderson et al., 2016).
Insecticidal and Antibacterial Activity
Research into pyrimidine linked pyrazole heterocyclics underscores the potential of these compounds in pest control and antibacterial applications. The synthesis and evaluation of these compounds for their insecticidal and antimicrobial activities illustrate their potential utility in agricultural and pharmaceutical contexts (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
1-(4-butylphenyl)-4-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O2/c1-3-4-7-22-10-12-24(13-11-22)32-19-23(18-27(32)34)29-30-25-8-5-6-9-26(25)33(29)20-28(35)31-16-14-21(2)15-17-31/h5-6,8-13,21,23H,3-4,7,14-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDLBIITNBCFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCC(CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2863108.png)
![2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2863110.png)

![5,7-dimethyl-9-(2-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2863113.png)
![3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2863115.png)

![Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2863119.png)

![5-bromo-2-chloro-N-[4-methyl-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2863122.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2863123.png)
![1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2863124.png)

